BRD3308
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD3308 是一种高度选择性的组蛋白脱乙酰酶 3 (HDAC3) 抑制剂。它在各种科学研究应用中显示出巨大潜力,特别是在病毒学和内分泌学领域。 该化合物以其激活 HIV-1 转录和破坏 HIV-1 潜伏期的能力以及其在保护胰腺 β 细胞免受炎症细胞因子或糖脂毒性应激诱导的凋亡中的作用而闻名 .
科学研究应用
BRD3308 具有广泛的科学研究应用,包括:
病毒学: This compound 用于激活 HIV-1 转录和破坏 HIV-1 潜伏期,使其成为研究 HIV-1 持久性和潜在根除策略的宝贵工具.
作用机制
BRD3308 主要通过抑制组蛋白脱乙酰酶 3 (HDAC3) 发挥作用。通过抑制 HDAC3,this compound 阻止了组蛋白的脱乙酰化,导致染色质结构开放和基因转录增加。这种机制在激活 HIV-1 转录和保护胰腺 β 细胞方面尤为重要。 所涉及的分子靶标包括 HDAC3 和调节基因表达的各种转录因子 .
生化分析
Biochemical Properties
BRD3308 interacts with HDAC3, exhibiting 23-fold selectivity for HDAC3 over HDAC1 (IC50 of 1.26 μM) or HDAC2 (IC50 of 1.34 μM) . This interaction plays a significant role in the compound’s biochemical properties.
Cellular Effects
This compound has been shown to suppress pancreatic β-cell apoptosis induced by inflammatory cytokines or glucolipotoxic stress, and increases functional insulin release . It also activates HIV-1 transcription and disrupts HIV-1 latency .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with HDAC3. It inhibits HDAC3, leading to changes in gene expression . This inhibition can result in the suppression of apoptosis and the increase of functional insulin release .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, particularly in the suppression of apoptosis and the increase of insulin release .
Dosage Effects in Animal Models
In a rat model of type 2 diabetes, this compound (5 mg/kg; intraperitoneal injection; every second day) reduced hyperglycemia and increased insulin secretion . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Given its interaction with HDAC3, it is likely involved in pathways related to histone deacetylation .
Subcellular Localization
Given its interaction with HDAC3, it is likely localized in the nucleus where HDAC3 is typically found .
准备方法
BRD3308 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。
官能团的引入: 通过选择性反应引入特定的官能团,例如乙酰氨基和氨基。
This compound 的工业生产方法尚未广泛记载,但它们可能涉及放大实验室合成程序,并针对产量和纯度进行优化。
化学反应分析
BRD3308 会经历多种类型的化学反应,包括:
氧化: this compound 可以进行氧化反应,特别是在氨基和乙酰氨基处。
还原: 该化合物可以在特定条件下被还原以修饰其官能团。
取代: this compound 可以参与取代反应,其中一个官能团被另一个官能团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
BRD3308 在对 HDAC3 的高度选择性方面是独一无二的,它优于其他组蛋白脱乙酰酶,例如 HDAC1 和 HDAC2。这种选择性对其对 HIV-1 转录和胰腺 β 细胞保护的特定作用至关重要。类似的化合物包括:
RGFP966: 另一种选择性 HDAC3 抑制剂,但具有不同的选择性和效力特征.
CI-994: 一种选择性较低的 HDAC 抑制剂,靶向多种 HDAC,包括 HDAC1、HDAC2 和 HDAC3.
SAHA (伏立诺他): 一种广谱 HDAC 抑制剂,用于癌症治疗,对 HDAC3 的特异性较低.
This compound 因其对 HDAC3 的高度选择性而脱颖而出,使其成为需要靶向抑制 HDAC3 的特定研究应用的宝贵工具 .
属性
IUPAC Name |
4-acetamido-N-(2-amino-4-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDFENBXIEAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BRD3308?
A: this compound acts as a highly selective inhibitor of histone deacetylase 3 (HDAC3). [, , ] This enzyme typically removes acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDAC3, this compound can alter gene expression patterns. [, ]
Q2: How does selective HDAC3 inhibition by this compound compare to broader-spectrum HDAC inhibitors?
A: Research suggests that this compound, through its selectivity for HDAC3, may offer advantages over broader-spectrum HDAC inhibitors. [] Studies using isochemogenic HDAC inhibitors showed that this compound effectively suppressed pancreatic β-cell apoptosis induced by inflammatory cytokines and glucolipotoxic stress, and enhanced insulin release. [] In contrast, inhibitors targeting HDAC1 and HDAC2 exhibited toxicity in human megakaryocyte differentiation, highlighting potential off-target effects with less selective inhibitors. []
Q3: How does this compound impact pancreatic β-cells in the context of diabetes?
A: In preclinical models of type 1 diabetes, this compound demonstrated protection against diabetes development in female non-obese diabetic (NOD) mice. [] This protection was linked to a significant reduction in pancreatic islet infiltration by immune cells, suggesting an anti-inflammatory effect within the pancreas. [] Additionally, this compound treatment improved glucose control and increased insulin secretion in a rat model of type 2 diabetes. [] These beneficial effects were associated with increased pancreatic insulin content and staining, suggesting enhanced β-cell function and survival. []
Q4: Beyond diabetes, what other therapeutic applications are being explored for this compound?
A: this compound is also being investigated for its potential in treating HIV-1 infection. [] Studies have shown that this compound can reactivate latent HIV-1 from resting CD4+ T cells isolated from aviremic HIV+ patients undergoing antiretroviral therapy. [] This suggests that this compound could be part of a strategy to target the latent HIV-1 reservoir, which is a major obstacle to curing the disease.
Q5: Are there any studies exploring the combination of this compound with other therapies?
A: Yes, this compound is being investigated in combination with olaparib, a poly ADP ribose polymerase inhibitor (PARPi), for treating ovarian cancer. [] Notably, this compound resensitized olaparib-resistant ovarian cancer cells to olaparib treatment in vitro, significantly reducing cell proliferation. [] This synergistic effect suggests a potential therapeutic strategy for overcoming PARPi resistance in ovarian cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。